6-Chloro-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine
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Overview
Description
6-Chloro-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is a chemical compound with the molecular formula C14H18ClNO. It is a member of the benzoxazine family, which is known for its diverse applications in various fields such as materials science, pharmaceuticals, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the reaction of 6-chloro-2-aminophenol with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
6-Chloro-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of bioactive compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and resins
Mechanism of Action
The mechanism of action of 6-Chloro-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 6-Chloro-3,4-dihydro-3-phenyl-2H-1,3-benzoxazine
- 6-Chloro-3,4-dihydro-8-methyl-2H-1,3-benzoxazine
- N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide
Comparison: Compared to these similar compounds, 6-Chloro-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific cyclohexyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
35183-44-9 |
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Molecular Formula |
C14H18ClNO |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
6-chloro-3-cyclohexyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C14H18ClNO/c15-12-6-7-14-11(8-12)9-16(10-17-14)13-4-2-1-3-5-13/h6-8,13H,1-5,9-10H2 |
InChI Key |
FGVRQIQTCLJOFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC3=C(C=CC(=C3)Cl)OC2 |
Origin of Product |
United States |
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